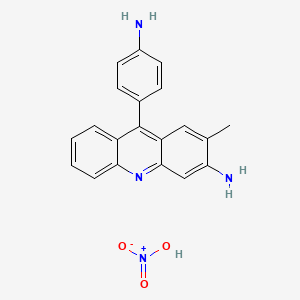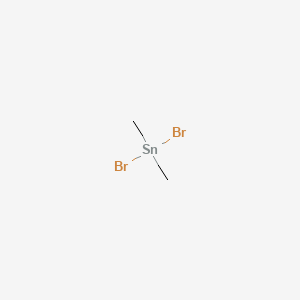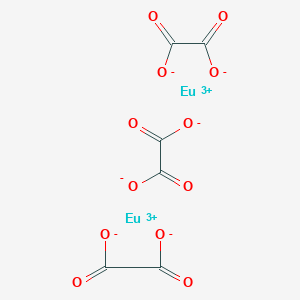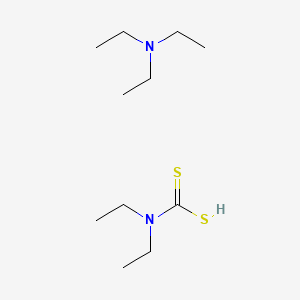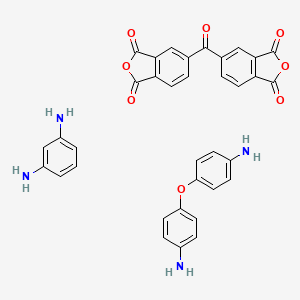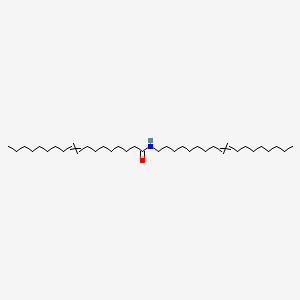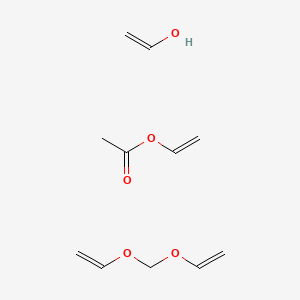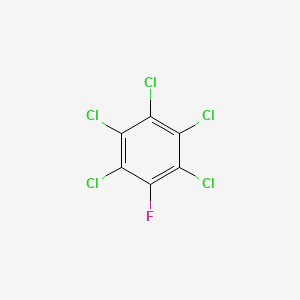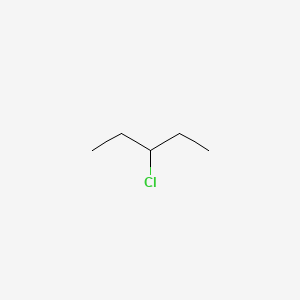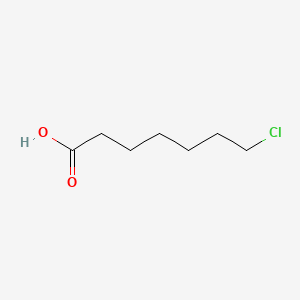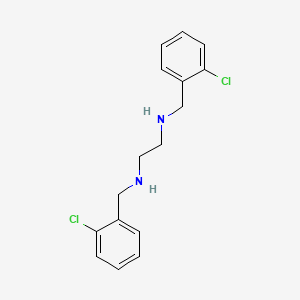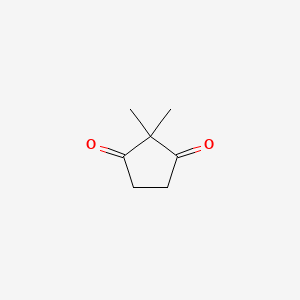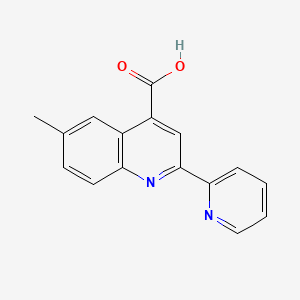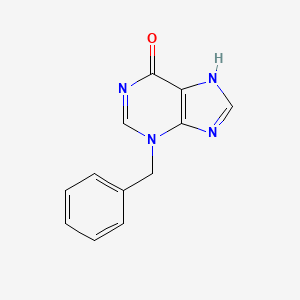
3-Benzylhypoxanthine
Vue d'ensemble
Description
3-Benzylhypoxanthine is a chemical compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of 3-Benzylhypoxanthine is not explicitly mentioned in the available literature. However, the synthesis of similar compounds often involves complex chemical reactions23.Molecular Structure Analysis
The molecular structure of 3-Benzylhypoxanthine is not directly available. However, the molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods45.Chemical Reactions Analysis
The specific chemical reactions involving 3-Benzylhypoxanthine are not mentioned in the available literature. However, chemical reactions of similar compounds often involve various types of reactions such as oxidation, reduction, and substitution67.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Benzylhypoxanthine are not directly available. However, physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity, and chemical properties such as reactivity and heat of combustion can be determined for similar compounds11121.Applications De Recherche Scientifique
Synthesis and Chemical Modification
- 3-Benzylhypoxanthine derivatives have been a focus in synthetic chemistry. For example, selective N-7 alkylation of 3-methylhypoxanthine has been explored for the synthesis of compounds like malonganenone J (Chamgordani, Paulsen, & Gundersen, 2016). These derivatives are significant for their potential applications in creating new compounds with specific properties.
Pharmacological Research
- Research has been conducted on the biological activities of 3-benzylhypoxanthine derivatives, especially those with potential therapeutic applications. For instance, certain 7-substituted 3-benzyl-8-propylxanthines have been investigated for their diuretic and hypoglycemic activities, which could be beneficial in treating metabolic syndrome pathologies (Mykhalchenko, Aleksandrova, Shkoda, & Pruglo, 2019).
Antimicrobial and Diuretic Activities
- Studies have also been conducted on the synthesis and evaluation of 3-benzylhypoxanthine derivatives for antimicrobial and diuretic activities (Aleksandrova, Mykhalchenko, Shkoda, & Vasyliev, 2021). This highlights the broad spectrum of potential medicinal applications of these compounds.
Adenosine Receptor Interactions
- Methylxanthines, including 3-benzylhypoxanthine derivatives, have been studied for their interactions with adenosine receptors (Snyder, Katims, Annau, Bruns, & Daly, 1981). These interactions are crucial for understanding the pharmacological effects of these compounds, including their potential as central nervous system stimulants or depressants.
Antitumor and Antiviral Applications
- Some 3-benzylhypoxanthine derivatives have been evaluated for their antitumor properties, as seen in studies of DNA cleavage by antitumor agents like 3-amino-1,2,4-benzotriazine 1,4-dioxide (Daniels & Gates, 1996). Additionally, the potential use of theophylline (a methylxanthine derivative) in COVID-19 treatment has been explored through computational studies (Montaño et al., 2022).
Safety And Hazards
The safety and hazards associated with 3-Benzylhypoxanthine are not explicitly mentioned in the available literature. However, safety data sheets (SDS) often provide information on the hazards, handling, storage, and disposal of similar compounds131415.
Orientations Futures
The future directions for research on 3-Benzylhypoxanthine are not explicitly mentioned in the available literature. However, research in similar fields often focuses on understanding the fundamental properties of the compounds, developing new synthesis methods, and exploring potential applications1617.
Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of 3-Benzylhypoxanthine. Further research and studies are needed to provide a more comprehensive understanding of this compound.
Propriétés
IUPAC Name |
3-benzyl-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-10-11(14-7-13-10)16(8-15-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUJRAOXOXPOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=O)C3=C2N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290699 | |
| Record name | 3-Benzylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylhypoxanthine | |
CAS RN |
3649-39-6 | |
| Record name | NSC70426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)
